molecular formula C16H26N2O B10839269 1-(2-Methoxyphenyl)-4-pentylpiperazine

1-(2-Methoxyphenyl)-4-pentylpiperazine

Cat. No. B10839269
M. Wt: 262.39 g/mol
InChI Key: KOQVTIBXMDYTOB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-pentylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-pentylpiperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a pentyl halide under basic conditions. The reaction can be carried out in a solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Yb(OTf)3 can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-pentylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The piperazine ring can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the piperazine ring.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-pentylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-pentylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It can act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptors and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-4-pentylpiperazine is unique due to its specific combination of a methoxyphenyl group and a pentyl chain, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-pentylpiperazine

InChI

InChI=1S/C16H26N2O/c1-3-4-7-10-17-11-13-18(14-12-17)15-8-5-6-9-16(15)19-2/h5-6,8-9H,3-4,7,10-14H2,1-2H3

InChI Key

KOQVTIBXMDYTOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCN(CC1)C2=CC=CC=C2OC

Origin of Product

United States

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